molecular formula C13H22N4O3S B8806032 Ranitidine

Ranitidine

Cat. No. B8806032
M. Wt: 314.41 g/mol
InChI Key: VMXUWOKSQNHOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04128658

Procedure details

2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (4.25 g) and 1,1-bis(methylthio)-2-nitroethene (3.3 g) were refluxed in acetonitrile (50 ml) for 14 hr. Solvent was removed and the residue dissolved in 36% methanolic methylamine (50 ml) and the solution refluxed for 8 hr. Solvents were removed and the residue in methanol treated with charcoal. Filtration and evaporation of the solvent gave the title compound as Example 15 (5.0 g).
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH2:14])=[CH:7][CH:6]=1)[CH3:3].CS[C:17](SC)=[CH:18][N+:19]([O-:21])=[O:20].[C:24](#[N:26])C>>[CH3:3][N:2]([CH2:4][C:5]1[O:9][C:8]([CH2:10][S:11][CH2:12][CH2:13][NH:14][C:17]([NH:26][CH3:24])=[CH:18][N+:19]([O-:21])=[O:20])=[CH:7][CH:6]=1)[CH3:1]

Inputs

Step One
Name
Quantity
4.25 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCN
Name
Quantity
3.3 g
Type
reactant
Smiles
CSC(=C[N+](=O)[O-])SC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 36% methanolic methylamine (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 8 hr
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Solvents were removed
ADDITION
Type
ADDITION
Details
the residue in methanol treated with charcoal
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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